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Compound of Interest

Compound Name: 3,5-Dimethylcyclohexanol

Cat. No.: B146684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for synthetic and naturally

occurring 3,5-Dimethylcyclohexanol. The data presented for the synthetic compound is

compiled from publicly available databases and is presumed to be from commercially available,

synthesized sources. The information regarding the natural compound is based on its reported

presence in the essential oil of Pouteria splendens.[1] It is important to note that while the

presence of 3,5-Dimethylcyclohexanol in this natural source has been documented, a

complete set of its isolated spectroscopic data is not readily available in the public domain.

Therefore, this guide will compare the known data of the synthetic compound to the

theoretically expected data for its natural counterpart, which, for a given stereoisomer, should

be identical.

Data Presentation: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,5-Dimethylcyclohexanol,
primarily sourced from the National Institute of Standards and Technology (NIST) and

PubChem databases. This data is characteristic of the molecule and is expected to be

consistent for both synthetic and pure, isolated natural samples of the same isomer.

Table 1: Mass Spectrometry Data (Electron Ionization)
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m/z (Charge-to-Mass
Ratio)

Relative Intensity Interpretation

57 100% Base Peak

41 85%

71 80%

81 70%

55 65%

69 60%

110 50% M+ - H₂O

128 20% Molecular Ion (M+)

Data sourced from NIST

WebBook and PubChem. The

fragmentation pattern is a key

identifier for the molecule.[2][3]

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3350 (broad) O-H stretch Alcohol

~2920 (strong) C-H stretch Alkane

~1450 C-H bend Alkane

~1050 C-O stretch Secondary Alcohol

This data represents the

characteristic vibrational

frequencies for the functional

groups present in 3,5-

Dimethylcyclohexanol.
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Table 3: ¹H NMR Spectroscopy Data (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.5 - 4.0 Multiplet 1H CH-OH

~0.8 - 2.0 Multiplets ~12H Cyclohexyl protons

~0.9 (doublet) Doublet 6H 2 x CH₃

Note: This is a

predicted spectrum.

Actual chemical shifts

and multiplicities may

vary depending on the

solvent and the

specific stereoisomer.

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

Chemical Shift (ppm) Carbon Type

~68-72 CH-OH

~40-45 CH

~30-35 CH₂

~20-25 CH₃

Note: This is a predicted spectrum. The exact

chemical shifts are dependent on the

stereoisomer and the solvent used for analysis.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide. These protocols are standard for the analysis of small organic molecules like 3,5-
Dimethylcyclohexanol.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute the 3,5-Dimethylcyclohexanol sample (synthetic or isolated

natural extract) in a volatile organic solvent such as dichloromethane or hexane to a

concentration of approximately 1 mg/mL.

Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable

capillary column (e.g., HP-5ms).

GC Separation: Use a temperature program to separate the components of the sample. A

typical program would be: start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate

of 10°C/minute.

MS Analysis: The eluting compounds are ionized using electron ionization (EI) at 70 eV. The

mass analyzer scans a mass range of m/z 40-400.

Data Analysis: The resulting mass spectra are compared with a reference library (e.g., NIST)

to confirm the identity of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g.,

NaCl or KBr). For a solid sample, it can be analyzed as a KBr pellet or using an Attenuated

Total Reflectance (ATR) accessory.

Background Scan: Perform a background scan of the empty sample compartment to account

for atmospheric CO₂ and water vapor.

Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum shows the absorption bands corresponding to the

vibrational frequencies of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)
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Sample Preparation: Dissolve 5-10 mg of the 3,5-Dimethylcyclohexanol sample in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a

small amount of an internal standard like tetramethylsilane (TMS).

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium

signal of the solvent. Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts relative to the internal standard (TMS at 0

ppm).

Visualization of Experimental Workflow and
Biological Activity
The following diagrams illustrate the logical workflow for comparing synthetic and natural

samples and summarize the current understanding of the biological role of 3,5-
Dimethylcyclohexanol.
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Comparative Analysis Workflow

Synthetic Sample

Natural Sample

Spectroscopic Analysis

Synthetic 3,5-Dimethylcyclohexanol

GC-MS

Analysis

FT-IR

Analysis

NMR (¹H, ¹³C)

Analysis

Natural Source (e.g., Pouteria splendens)

Extraction & Isolation

Natural 3,5-Dimethylcyclohexanol

Analysis Analysis Analysis

Data Comparison

Conclusion on Structural Equivalence
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Known Biological Signaling

3,5-Dimethylcyclohexanol

No specific signaling pathways have been identified in the current literature.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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